2,5-Difluoro-4-(trifluoromethoxy)toluene

CAS No.: 1806389-39-8

Cat. No.: VC2763379

Molecular Formula: C8H5F5O

Molecular Weight: 212.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1806389-39-8 |

|---|---|

| Molecular Formula | C8H5F5O |

| Molecular Weight | 212.12 g/mol |

| IUPAC Name | 1,4-difluoro-2-methyl-5-(trifluoromethoxy)benzene |

| Standard InChI | InChI=1S/C8H5F5O/c1-4-2-6(10)7(3-5(4)9)14-8(11,12)13/h2-3H,1H3 |

| Standard InChI Key | IAVPGFKXDIXWSY-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1F)OC(F)(F)F)F |

| Canonical SMILES | CC1=CC(=C(C=C1F)OC(F)(F)F)F |

Introduction

Chemical Identity and Fundamental Characteristics

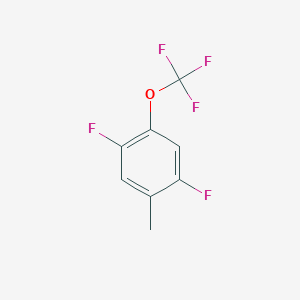

2,5-Difluoro-4-(trifluoromethoxy)toluene is a specialized fluorinated aromatic compound characterized by its unique substitution pattern on a benzene ring. Its structure features fluorine atoms at the 2 and 5 positions, a trifluoromethoxy group at the 4 position, and a methyl substituent, creating a molecule with distinctive electronic properties and chemical behavior.

Nomenclature and Identification Parameters

The compound is formally identified by its IUPAC name 1,4-difluoro-2-methyl-5-(trifluoromethoxy)benzene, though it is commonly referred to as 2,5-Difluoro-4-(trifluoromethoxy)toluene in scientific literature and commercial catalogs. Standard identification parameters are presented in Table 1 .

Table 1: Identification Parameters of 2,5-Difluoro-4-(trifluoromethoxy)toluene

| Parameter | Value |

|---|---|

| CAS Number | 1806389-39-8 |

| MDL Number | MFCD28791021 |

| Molecular Formula | C8H5F5O |

| Molecular Weight | 212.12 g/mol |

| IUPAC Name | 1,4-difluoro-2-methyl-5-(trifluoromethoxy)benzene |

| Standard InChI | InChI=1S/C8H5F5O/c1-4-2-6(10)7(3-5(4)9)14-8(11,12)13/h2-3H,1H3 |

Structural Characteristics

The molecular structure of 2,5-Difluoro-4-(trifluoromethoxy)toluene represents a precisely engineered arrangement of electron-withdrawing groups on an aromatic scaffold. The presence of five fluorine atoms—two directly bonded to the ring and three as part of the trifluoromethoxy moiety—creates a highly electron-deficient aromatic system with unique electronic distribution and reactivity patterns.

The methyl substituent contrasts with the electron-withdrawing fluorinated groups, introducing asymmetry into the electronic structure and providing a potential site for further functionalization through various synthetic transformations. This structural arrangement contributes significantly to the compound's chemical behavior and potential applications in medicinal chemistry and materials science.

Physical and Chemical Properties

The physical and chemical properties of 2,5-Difluoro-4-(trifluoromethoxy)toluene are largely influenced by its fluorine-rich structure, which imparts distinctive characteristics that differentiate it from non-fluorinated aromatic compounds.

Physical Properties

The compound 2,5-Difluoro-4-(trifluoromethoxy)toluene has a molecular weight of 212.12 g/mol, reflecting its fluorine-rich composition . As a research chemical, it is typically supplied with a minimum purity standard of 98%, ensuring reliability for sensitive research applications .

Chemical Reactivity

The chemical reactivity of 2,5-Difluoro-4-(trifluoromethoxy)toluene is significantly influenced by its fluorinated substituents. The electron-withdrawing nature of the fluorine atoms and the trifluoromethoxy group creates an electron-deficient aromatic system with distinctive reactivity patterns.

The compound can participate in various chemical reactions, notably including coupling processes facilitated by palladium catalysts. These reactions are particularly valuable in constructing more complex molecular architectures, making the compound a useful building block in organic synthesis.

Additionally, the fluorine substituents and trifluoromethoxy group enhance the molecule's binding affinity toward specific enzymes or receptors, which contributes to its potential value in medicinal applications. This capability to engage in specific molecular recognition events makes it a compound of interest for pharmaceutical research and development.

Synthesis Methodologies

The synthesis of 2,5-Difluoro-4-(trifluoromethoxy)toluene represents a challenge in synthetic organic chemistry, requiring careful control of reaction conditions to achieve the desired substitution pattern.

Industrial Synthesis Approaches

In industrial contexts, the synthesis of 2,5-Difluoro-4-(trifluoromethoxy)toluene frequently employs continuous flow reactors to enhance efficiency and scalability while maintaining high purity levels of the final product. This approach allows for better control of reaction parameters, reduced waste generation, and improved safety profiles compared to traditional batch processes.

Applications and Research Implications

The unique structure and properties of 2,5-Difluoro-4-(trifluoromethoxy)toluene make it valuable for diverse applications across multiple scientific and industrial domains.

Medicinal Chemistry Applications

The compound's distinctive structure allows it to interact with biological targets, potentially modulating biochemical pathways that could lead to therapeutic effects. The presence of fluorine atoms is particularly valuable in medicinal chemistry for several reasons:

-

Enhanced metabolic stability, as C-F bonds resist enzymatic degradation

-

Improved membrane permeability, facilitating cellular uptake

-

Increased binding affinity to target proteins through electronic effects and hydrogen bond interactions

-

Altered physicochemical properties that can optimize drug-like characteristics

These properties make 2,5-Difluoro-4-(trifluoromethoxy)toluene a candidate for further investigation in drug discovery programs, particularly in areas where fluorinated compounds have shown promise.

Organic Synthesis Applications

In organic synthesis, 2,5-Difluoro-4-(trifluoromethoxy)toluene serves as a valuable building block for constructing more complex molecular architectures. Its well-defined substitution pattern provides a platform for selective functionalization, enabling the creation of diverse molecular libraries with applications in materials science, agrochemistry, and pharmaceutical development.

The compound's ability to participate in palladium-catalyzed coupling reactions is particularly noteworthy, as these transformations can establish carbon-carbon bonds that expand the molecular complexity in a controlled and predictable manner.

Comparison with Structural Analogs

Comparing 2,5-Difluoro-4-(trifluoromethoxy)toluene with structurally related compounds provides valuable insights into structure-activity relationships and helps contextualize its properties and potential applications.

Structural Isomers

A notable structural isomer is 4,5-Difluoro-2-(trifluoromethoxy)toluene (CAS: 1803732-00-4), which shares the same molecular formula (C8H5F5O) and molecular weight (212.12 g/mol) but differs in the positioning of functional groups . This positional isomerism results in distinct chemical and biological properties despite the identical atomic composition.

Table 2: Comparison of 2,5-Difluoro-4-(trifluoromethoxy)toluene and its Structural Isomer

| Property | 2,5-Difluoro-4-(trifluoromethoxy)toluene | 4,5-Difluoro-2-(trifluoromethoxy)toluene |

|---|---|---|

| CAS Number | 1806389-39-8 | 1803732-00-4 |

| MDL Number | MFCD28791021 | MFCD28791029 |

| Molecular Formula | C8H5F5O | C8H5F5O |

| Molecular Weight | 212.12 g/mol | 212.12 g/mol |

| Fluorine Positions | 2,5 | 4,5 |

| Trifluoromethoxy Position | 4 | 2 |

| Research Status | For research use only | For R&D use only |

Structure-Activity Relationships

The differential positioning of fluorine atoms and the trifluoromethoxy group between these isomers creates distinct electronic distributions that influence:

These structural differences, though subtle, can significantly impact the compounds' behavior in biological systems and their utility in various applications, highlighting the importance of precise molecular design in developing functional fluorinated aromatics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume